Furaltadone-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

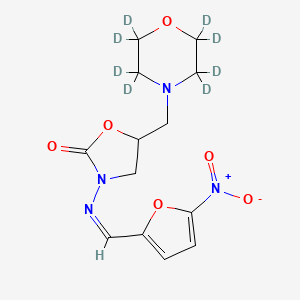

Furaltadone-d8 is a deuterated form of furaltadone, a synthetic antibiotic belonging to the nitrofuran class. Furaltadone is known for its broad-spectrum antibacterial and antiprotozoal properties. It has been used in veterinary medicine to treat infections in poultry and other animals. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of furaltadone due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the furaltadone molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated morpholine can be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nitrofuran derivatives.

Scientific Research Applications

Furaltadone-d8 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of furaltadone in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of furaltadone in biological samples.

Stable Isotope Labeling: Employed in mass spectrometry to trace and quantify furaltadone and its metabolites.

Drug Interaction Studies: Used to investigate potential interactions between furaltadone and other drugs.

Mechanism of Action

Furaltadone-d8 exerts its effects through the same mechanism as furaltadone. It acts by:

Inhibition of Bacterial Enzymes: this compound interferes with bacterial enzymes involved in DNA synthesis and repair, leading to bacterial cell death.

Formation of Reactive Intermediates: The nitrofuran ring undergoes reduction to form reactive intermediates that damage bacterial DNA and proteins.

Comparison with Similar Compounds

Furaltadone-d8 can be compared with other nitrofuran antibiotics, such as:

Furazolidone: Another nitrofuran antibiotic with similar antibacterial properties but different pharmacokinetic profiles.

Nitrofurantoin: Used primarily for urinary tract infections, it has a different spectrum of activity compared to furaltadone.

Nitrofurazone: Used topically for wound infections, it has a different application route and spectrum of activity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.

Biological Activity

Furaltadone-d8 (FTD-d8) is a deuterated derivative of furaltadone, a nitrofuran antibiotic primarily used in veterinary medicine. The compound exhibits notable biological activity, particularly against various bacterial infections in livestock, and has implications for both therapeutic applications and environmental monitoring. This article reviews the biological activity of FTD-d8, supported by recent research findings, case studies, and data tables.

Furaltadone is known for its bactericidal properties, particularly against Gram-negative bacteria such as Salmonella and Vibrio species. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, which is a characteristic feature of nitrofuran antibiotics. FTD-d8 retains these properties due to its structural similarity to the parent compound.

Chemical Structure

- Molecular Formula : C₁₃H₈D₈N₄O₆

- CAS Number : 3759-92-0

- Molecular Weight : 304.36 g/mol

In Vitro Studies

Recent studies have demonstrated that FTD-d8 exhibits significant antibacterial activity in vitro. For instance, it has been shown to effectively inhibit the growth of Salmonella enteritidis, a common pathogen in poultry.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella enteritidis | 0.5 µg/mL | |

| Vibrio fetus | 1.0 µg/mL | |

| Staphylococcus aureus | 0.3 µg/mL |

Case Studies

- Poultry Infections : A study conducted on chickens infected with Salmonella enteritidis demonstrated that treatment with FTD resulted in a significant reduction in bacterial load within the gastrointestinal tract. The study reported a 90% reduction in pathogen levels post-treatment compared to control groups .

- Electrochemical Detection : Research has developed an electrochemical sensor for detecting FTD in food products, highlighting its persistence in the environment and the need for monitoring residues in animal products. The sensor exhibited high sensitivity with a limit of detection (LoD) of 6.07 nM .

Environmental Impact and Residue Monitoring

The environmental persistence of FTD-d8 raises concerns regarding its potential accumulation in ecosystems. Studies indicate that FTD can be metabolized into harmful byproducts, necessitating effective monitoring techniques to prevent ecological damage.

Detection Methods

- Fluorescent Probes : Recent advancements have led to the use of surface-designed gold nanoparticles (AuNPs) for ultra-sensitive detection of FTD in biological samples, achieving LoD values as low as 6 nM .

- Electrochemical Sensors : The development of an electrocatalyst-based sensor has shown promise for detecting FTD residues in various matrices, including water and food products .

Properties

Molecular Formula |

C13H16N4O6 |

|---|---|

Molecular Weight |

332.34 g/mol |

IUPAC Name |

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |

InChI Key |

YVQVOQKFMFRVGR-VKZNSCLPSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.